molecular formula C12H17ClN4 B14261388 4,6-Di(1-pyrrolidinyl)-2-chloropyrimidine CAS No. 151476-47-0

4,6-Di(1-pyrrolidinyl)-2-chloropyrimidine

Cat. No.: B14261388
CAS No.: 151476-47-0
M. Wt: 252.74 g/mol
InChI Key: RWJINJWWBJMNFR-UHFFFAOYSA-N
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Description

4,6-Di(1-pyrrolidinyl)-2-chloropyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with two pyrrolidinyl groups at positions 4 and 6, and a chlorine atom at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Di(1-pyrrolidinyl)-2-chloropyrimidine typically involves the reaction of 2-chloropyrimidine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic substitution at the 4 and 6 positions of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-Di(1-pyrrolidinyl)-2-chloropyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by other nucleophiles.

    Oxidation and Reduction: The pyrrolidinyl groups can be oxidized or reduced under specific conditions.

    Substitution Reactions: The compound can participate in substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the pyrrolidinyl groups.

Scientific Research Applications

4,6-Di(1-pyrrolidinyl)-2-chloropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Di(1-pyrrolidinyl)-2-chloropyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The pyrrolidinyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4,6-Di(1-pyrrolidinyl)-2-pyrimidinamine: Similar structure but with an amine group instead of chlorine.

    N-Isopropyl-4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-amine: Contains a triazine ring instead of a pyrimidine ring.

Uniqueness

4,6-Di(1-pyrrolidinyl)-2-chloropyrimidine is unique due to the presence of both pyrrolidinyl groups and a chlorine atom on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

151476-47-0

Molecular Formula

C12H17ClN4

Molecular Weight

252.74 g/mol

IUPAC Name

2-chloro-4,6-dipyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C12H17ClN4/c13-12-14-10(16-5-1-2-6-16)9-11(15-12)17-7-3-4-8-17/h9H,1-8H2

InChI Key

RWJINJWWBJMNFR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=N2)Cl)N3CCCC3

Origin of Product

United States

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